异丙基间三氟甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

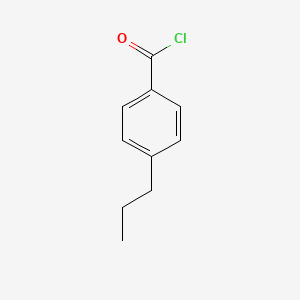

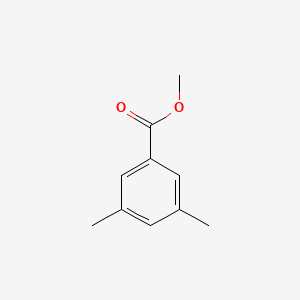

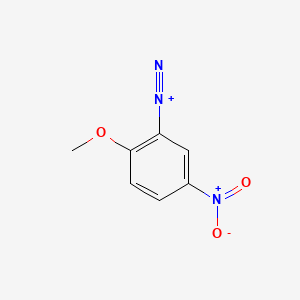

Isopropyl m-trifluoromethylcarbanilate is a chemical compound with the molecular formula C11H12F3NO2 . It has an average mass of 247.214 Da and a monoisotopic mass of 247.082016 Da . This compound has been extensively studied due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of Isopropyl m-trifluoromethylcarbanilate involves the reaction of 3-Aminobenzotrifluoride and Isopropyl chloroformate . The reaction conditions involve the use of sodium carbonate .Molecular Structure Analysis

The molecular structure of Isopropyl m-trifluoromethylcarbanilate is defined by its molecular formula, C11H12F3NO2 . The understanding of its molecular structure is crucial for further studies and applications .Physical And Chemical Properties Analysis

Isopropyl m-trifluoromethylcarbanilate has a molecular weight of 247.21 g/mol . More detailed physical and chemical properties are not available in the search results.科学研究应用

热降解和热解

异丙基氨基甲酸酯,包括异丙基 5-氯-2-羟基氨基甲酸酯等变体,因其热降解和热解性质而受到研究。例如,已观察到异丙基 2-乙酰氧基-5-氯氨基甲酸酯热降解为 N-乙酰基 5-氯-2-苯并唑啉酮和聚合产物 (Still & Mansager,1971).

对植物生长和代谢的影响

研究还探讨了普罗潘(异丙基氨基甲酸酯)对植物生长和代谢的影响。某些浓度的普罗潘既不抑制 DNA 合成,也不减少豌豆根尖分生组织中分裂细胞的数量,但会诱导异常有丝分裂像 (Rost & Bayer,1976)。此外,异丙基-3'-氯氨基甲酸酯(氯丙胺)在植物中形成酚类代谢物,并且可以在燕麦中转化为 S-半胱氨酸缀合物 (Still & Rusness,1977).

生物工程和生物医学应用

与异丙基间三氟甲基氨基甲酸酯具有相同官能团的聚(N-异丙基丙烯酰胺)(pNIPAM)已用于生物工程应用中无损释放生物细胞和蛋白质 (Cooperstein & Canavan,2010).

绿色化学和环境可持续性

在绿色化学领域,已经对利用温室气体三氟甲烷转化为有价值的氟化化合物进行了研究,其中可能包括异丙基间三氟甲基氨基甲酸酯等衍生物 (Musio、Gala 和 Ley,2018).

化学分析和表征

已分析异丙基氨基甲酸酯在紫外光下的光转化和新光产物的形成,这对于了解它们在不同环境条件下的行为至关重要 (Zaater,2011).

安全和危害

When handling Isopropyl m-trifluoromethylcarbanilate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

属性

IUPAC Name |

propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUGIFDTNEDNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190491 |

Source

|

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl m-trifluoromethylcarbanilate | |

CAS RN |

370-56-9 |

Source

|

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)